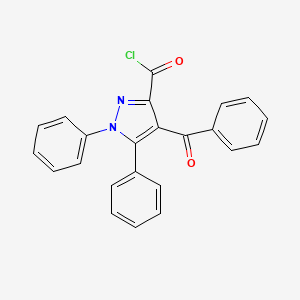
1H-Pyrazole-3-carbonyl chloride, 4-benzoyl-1,5-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-3-carbonyl chloride, 4-benzoyl-1,5-diphenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
準備方法
The synthesis of 1H-Pyrazole-3-carbonyl chloride, 4-benzoyl-1,5-diphenyl- typically involves the reaction of 1H-pyrazole-3-carboxylic acid chloride with various hydrazine derivatives. The reaction conditions often include the use of anhydrous aluminum chloride as a catalyst and the process is monitored by thin layer chromatography (TLC) to ensure complete consumption of the starting materials . The synthetic route can be summarized as follows:
Starting Material: 1H-pyrazole-3-carboxylic acid chloride.
Reagents: Various hydrazine derivatives.
Catalyst: Anhydrous aluminum chloride.
Monitoring: Thin layer chromatography (TLC).
化学反応の分析
1H-Pyrazole-3-carbonyl chloride, 4-benzoyl-1,5-diphenyl- undergoes several types of chemical reactions, including:
Friedel-Crafts Acylation: This reaction involves the acylation of arenes in the presence of anhydrous aluminum chloride, leading to the formation of compounds such as 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbohydrazides.
Substitution Reactions: The compound can react with various nucleophiles, such as aromatic diamines, to form 1H-pyrazole-3-carboxamides.
Hydrazone Formation: Reaction with phenylhydrazine results in the formation of hydrazone derivatives.
科学的研究の応用
Antimicrobial Activity: The compound and its derivatives have shown significant antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as yeasts
Anticancer Research: Some derivatives of this compound have demonstrated promising anticancer properties, making it a potential candidate for drug development.
Medicinal Chemistry: The compound’s versatile reactivity makes it a valuable scaffold for the synthesis of various bioactive molecules.
作用機序
The mechanism of action of 1H-Pyrazole-3-carbonyl chloride, 4-benzoyl-1,5-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial cells by interfering with their cell wall synthesis . In anticancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
類似化合物との比較
1H-Pyrazole-3-carbonyl chloride, 4-benzoyl-1,5-diphenyl- can be compared with other similar compounds in the pyrazole family:
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid: This compound shares a similar structure but differs in its functional groups, leading to variations in its reactivity and biological activities.
1H-Pyrazole-3-carboxamides: These compounds are formed by the reaction of 1H-pyrazole-3-carboxylic acid chloride with aromatic diamines and exhibit different pharmacological properties.
Hydrazone Derivatives: Formed by the reaction with phenylhydrazine, these derivatives have unique biological activities compared to the parent compound.
特性
CAS番号 |
188724-74-5 |
|---|---|
分子式 |
C23H15ClN2O2 |
分子量 |
386.8 g/mol |
IUPAC名 |
4-benzoyl-1,5-diphenylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C23H15ClN2O2/c24-23(28)20-19(22(27)17-12-6-2-7-13-17)21(16-10-4-1-5-11-16)26(25-20)18-14-8-3-9-15-18/h1-15H |
InChIキー |
BMXFKRHKUMZRHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(=O)Cl)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















